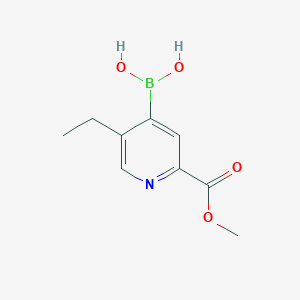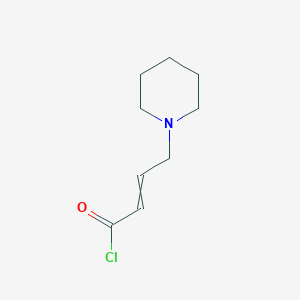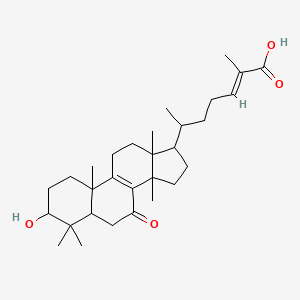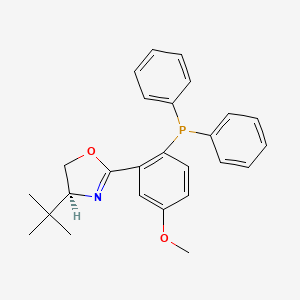![molecular formula C15H11F3O4 B14077952 Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14077952.png)
Methyl 4-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate is a complex organic compound known for its unique structural features and diverse applications. The presence of a trifluoromethoxy group imparts distinct chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound often employs advanced techniques to ensure high yield and purity. The use of innovative trifluoromethoxylation reagents has facilitated the large-scale synthesis of trifluoromethoxy-containing compounds .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 4-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylate group can be reduced to alcohols or other derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate group can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of Methyl 4-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate involves its interaction with various molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. This property is crucial for its biological activity, as it can modulate the function of specific proteins and enzymes involved in cellular processes .
Comparación Con Compuestos Similares
- 4-Hydroxy-3-methyl-4’-(trifluoromethoxy)biphenyl
- 3,5-Dihydroxy-4’-(trifluoromethoxy)-trans-stilbene
Comparison: Methyl 4-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable tool in various research and industrial applications .
Propiedades
Fórmula molecular |
C15H11F3O4 |
|---|---|
Peso molecular |
312.24 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-5-[3-(trifluoromethoxy)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)12-8-10(5-6-13(12)19)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3 |
Clave InChI |
MAHDEUGTRFGZRV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)


![1-Amino-3-(4-methoxybenzyl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B14077912.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]acetamide](/img/structure/B14077925.png)

![2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine](/img/structure/B14077942.png)
![N-[(4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B14077958.png)
![5-(2-hydroxyphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14077959.png)

